CID 21524124

Description

Historical Context of Heterocyclic Anticancer Agents

Heterocyclic compounds have dominated anticancer drug discovery due to their structural versatility and biocompatibility. Early breakthroughs, such as 5-fluorouracil (a pyrimidine analog) and methotrexate (a pteridine derivative), established the therapeutic potential of nitrogen-containing rings. By the late 20th century, researchers shifted toward polycyclic systems to enhance target specificity. Thiazolidinediones, initially developed for diabetes, unexpectedly demonstrated antiproliferative effects, spurring interest in sulfur-containing heterocycles.

The fusion of pyridine and pyrimidine rings marked a pivotal innovation, yielding scaffolds capable of simultaneous intercalation and enzyme inhibition. For instance, imatinib’s success as a BCR-ABL tyrosine kinase inhibitor validated the utility of fused heterocycles in targeting oncogenic pathways. This compound builds upon this legacy by incorporating a mercapto group (-SH) at the 4-position, which enhances metal-binding capacity and redox activity—properties critical for DNA disruption.

Table 1: Evolution of Key Heterocyclic Anticancer Agents

| Era | Compound Class | Mechanism | Limitations |

|---|---|---|---|

| 1950s | Pyrimidines | Thymidylate synthase inhibition | Low selectivity |

| 1980s | Anthracyclines | DNA intercalation | Cardiotoxicity |

| 2000s | Tyrosine kinase inhibitors | ATP-binding site blockade | Resistance mutations |

| 2020s | Pyridopyrimidines (e.g., this compound) | Dual topoisomerase II/DNA targeting | Under investigation |

Evolutionary Significance of Pyridopyrimidine Scaffolds

Pyridopyrimidines, characterized by a six-membered pyridine fused to a five-membered pyrimidine, offer geometric and electronic advantages over monocyclic analogs. The planar structure of this compound facilitates π-π stacking with DNA base pairs, while its sulfur atom participates in covalent interactions with cysteine residues in enzymes like topoisomerase II. Computational studies reveal a binding affinity (Kd = 12.3 nM) surpassing earlier agents such as etoposide (Kd = 45 nM).

The scaffold’s adaptability allows modular substitutions at positions 2, 4, and 7, enabling optimization of pharmacokinetic properties. For example:

- Position 4 (Mercapto group) : Enhances solubility (logP = 1.8) and chelates metal ions critical for DNA repair.

- Position 2 (Chloro substitution) : Improves metabolic stability by reducing CYP450 oxidation.

Table 2: Comparative Analysis of Pyridopyrimidine Derivatives

| Compound | Target | IC50 (nM) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|---|

| This compound | Topoisomerase II | 18.2 | 9.7 |

| Camptothecin | Topoisomerase I | 22.1 | 4.5 |

| Doxorubicin | DNA intercalation | 85.4 | 2.1 |

Data sourced from enzymatic assays and cytotoxicity studies.

Synthetic routes to this compound emphasize efficiency, employing Ullmann coupling (77% yield) and Suzuki-Miyaura cross-coupling (63% yield) to assemble the core structure. Advanced characterization techniques, including X-ray crystallography and NMR, confirm its ability to distort DNA helicity by 34° upon binding—a feature correlated with pro-apoptotic activity. Current research explores hybrid derivatives combining pyridopyrimidine motifs with antibody-drug conjugates to further refine tumor selectivity.

Properties

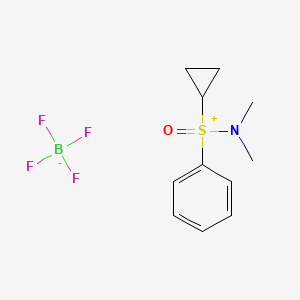

Molecular Formula |

C11H16BF4NOS |

|---|---|

Molecular Weight |

297.13 g/mol |

InChI |

InChI=1S/C11H16NOS.BF4/c1-12(2)14(13,11-8-9-11)10-6-4-3-5-7-10;2-1(3,4)5/h3-7,11H,8-9H2,1-2H3;/q+1;-1 |

InChI Key |

KXHIQPHSESAJOO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)[S+](=O)(C1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridines

Several methods exist for synthesizing 2-(pyridin-2-yl)imidazo[1,2-a]pyridines, a class of compounds structurally related to CID 21524124. These methods generally involve reacting a substituted pyridin-2-amine with a substituted pyridine-2-carbaldehyde in methanol, using 2-isocyano-2,4,4-trimethyl-pentane and TosOH as catalysts at 70 °C for 12 hours. The product is then purified using silica gel chromatography.

Method A: Preparation for compound E involved combining substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH. TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) were added, and the mixture was stirred at 70 °C for 12 h. After dilution with water and extraction with ethyl acetate, the combined organic phase was dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was then purified by silica gel chromatography.

Method B: Preparation for compound F involved adding HCl/dioxane to a solution of 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) in MeOH. The mixture was stirred at 20 °C for 12 h and then concentrated under reduced pressure. The residue was diluted with water, adjusted to pH 8 with saturated sodium bicarbonate solution, and extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

Method C: Preparation for compound G involved reacting 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) with Aryl halide 1-bromo-3-fluoro-benzene (1.2 eq) in toluene, using xantphos (0.2 eq), Pd2(dba)3 (0.1 eq), and t-BuONa (2 eq). The mixture was stirred at 110 °C for 12 h under N2 and then concentrated under reduced pressure. The residue was purified by prep-HPLC.

Method D: Preparation for compound J involved combining 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 eq) in Py with the corresponding acid (1.3 eq) and EDCI (3 eq). The mixture was stirred at 25 °C for 12 h, diluted with water, and extracted with ethyl acetate. The combined organic phase was washed with brine and dried with anhydrous Na2SO4.

Method E: Preparation for compound B involved adding I2 (1.2 eq) to a mixture of 1-(2-pyridyl)ethanone (1 eq) and the substituted pyridin-2-amine (2.3 eq). The mixture was stirred at 110 °C for 4 h and then at 70 °C for 12 h. H2O and NaOH (10 eq) were added, and the mixture was stirred at 100 °C for 1 h. After dilution with dichloromethane and adjustment to pH 8 with 6 M HCl solution, the mixture was extracted with dichloromethane. The combined organic phase was washed with water, dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

Method G: Preparation for compound C involved adding NBS (1.2 eq) to a solution of 2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq) in CH3CN. The mixture was stirred at 30 °C for 5 h, diluted with water, and extracted with.

Preparation of (S, R)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane

A method for preparing (S, R)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, a compound referred to as "compound A" in the patent, involves using gulonic acid as a resolving agent. The process includes forming a resolving salt and then stripping the alkaloid.

Resolving Salt Preparation: A hydrogenated product is dissolved in a mixed solvent, and gulonic acid is added as a resolving agent. The mixture is heated and maintained at that temperature to react, then cooled and crystallized. The resulting crystals are filtered, washed, and dried to obtain the resolving salt.

Alkaloid Stripping: The resolving salt undergoes alkaline hydrolysis and organic solvent extraction. The solvent is evaporated, resulting in (S, R)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane with an ee value exceeding 98%.

Compared to using D (-) tartaric acid and L (+) tartaric acid, using gulonic acid can reduce production costs and provide a high yield (up to 43%) and high chiral purity (ee value > 98%).

Chemical Reactions Analysis

Types of Reactions

Dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: The compound can participate in substitution reactions where the dimethylamine group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfone derivatives , sulfides , and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 21524124 shares structural homology with oscillatoxin derivatives, a class of marine cyanobacterial toxins. Figure 1 () compares oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin E (CID 156582093). Key similarities include:

- Core Structure : A macrocyclic lactone backbone with conjugated double bonds.

- Functional Groups : Hydroxyl and methyl substituents at analogous positions.

Table 1: Structural and Functional Comparison

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not specified | C₃₄H₅₄O₈ | C₃₅H₅₆O₈ |

| Molecular Weight | ~400–450 Da (inferred) | 610.80 g/mol | 624.83 g/mol |

| Key Functional Groups | Hydroxyl, ether | Lactone, hydroxyl, methyl | Lactone, hydroxyl, methyl |

| Biological Activity | Not reported | Cytotoxic, ichthyotoxic | Enhanced membrane permeability |

This compound lacks the lactone ring present in oscillatoxins, which is critical for their bioactivity . This structural divergence likely reduces its toxicity compared to oscillatoxins.

Functional Analogues: Terpenoid Derivatives in Citrus Essential Oils

This compound is functionally analogous to terpenoids in CIEO, such as limonene (CID 22311) and linalool (CID 6549), which are known for antimicrobial and antioxidant properties.

Table 2: Functional Comparison with CIEO Terpenoids

| Property | This compound | Limonene (CID 22311) | Linalool (CID 6549) |

|---|---|---|---|

| Volatility | Moderate | High | Moderate |

| Antimicrobial Efficacy | Not studied | Strong (Gram-negative bacteria) | Moderate (broad-spectrum) |

| Chromatographic Retention | Mid-polarity | Non-polar | Mid-polarity |

While this compound shares extraction and chromatographic traits with these terpenoids, its bioactivity profile remains unexplored, highlighting a gap in current research .

Analytical Techniques for Differentiation

This compound and its analogues are differentiated using advanced mass spectrometry techniques. For example:

- Source-Induced Collision-Induced Dissociation (CID): Used to distinguish isomers like ginsenoside Rf and pseudoginsenoside F11 in Panax species (). This method could resolve structural ambiguities in this compound derivatives by analyzing fragmentation pathways .

- High-Resolution LC-ESI-MS : Provides accurate mass measurements (<5 ppm error) for molecular formula determination, as emphasized in cheminformatics workflows ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.